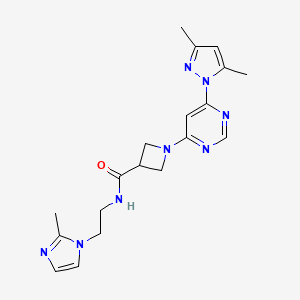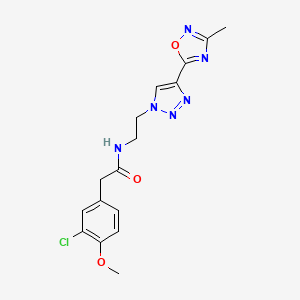![molecular formula C18H25N5O3 B2771888 2-(3,3-Dimethyl-2-oxobutyl)-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione CAS No. 878731-75-0](/img/structure/B2771888.png)
2-(3,3-Dimethyl-2-oxobutyl)-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,3-Dimethyl-2-oxobutyl)-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C18H25N5O3 and its molecular weight is 359.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Reactions with NH-Acidic Heterocycles : Studies on the reactions of similar structural compounds with NH-acidic heterocycles demonstrate the synthesis of 4H-imidazole derivatives. These compounds were obtained through reactions involving diethylbarbituric acid and isopropyl uracil-6-carboxylate, yielding significant yields and structurally elucidated through X-ray crystallography and spectral data (Mukherjee-Müller et al., 1979).
Applications in Material Science
- Lanthanide Metal-Organic Frameworks : Research into dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks highlights their potential in luminescence sensing of benzaldehyde derivatives. These frameworks exhibit selective sensitivity, making them promising candidates for fluorescence sensors (Shi et al., 2015).
Pharmacological Evaluations
- Pharmacological Properties : The synthesis and evaluation of imidazo[2,1-f]purine-2,4-dione derivatives, closely related in structure, have demonstrated potential anxiolytic and antidepressant activities. These studies suggest the importance of the compound's structural class in developing new therapeutic agents (Zagórska et al., 2009).
Chemical Synthesis Methodologies
- Novel Synthesis Approaches : The creation of imidazo[1,2-a]quinolines through domino reactions with related compounds showcases innovative pathways in chemical synthesis. These methodologies offer new avenues for constructing complex heterocyclic compounds with potential applications across various fields (Iminov et al., 2008).
Molecular Scaffold Development
- Glycoluril Scaffolds : The development of glycoluril and its analogs, which share structural motifs with the compound , underscores their significance in pharmaceuticals, explosives, and supramolecular chemistry. This research highlights the continuous interest in synthesizing and exploring the properties of glycolurils (Kravchenko et al., 2018).
These insights provide a glimpse into the compound's broad potential across synthetic chemistry, material science, and pharmacology, underscoring its importance in ongoing scientific research. For a deeper exploration of these applications and to access a wealth of related studies, visit consensus.app.
Propriétés
IUPAC Name |
2-(3,3-dimethyl-2-oxobutyl)-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3/c1-10(2)23-11(3)8-21-13-14(19-16(21)23)20(7)17(26)22(15(13)25)9-12(24)18(4,5)6/h8,10H,9H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULPQBGROPMIOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C(C)C)N(C(=O)N(C3=O)CC(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-([1,1'-biphenyl]-4-yl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide](/img/structure/B2771805.png)
![N-[1-(4-fluorophenyl)ethyl]-N-methylamine hydrochloride](/img/new.no-structure.jpg)
![Lithium;2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2771807.png)

![N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methylpyrrolidine-1-sulfonamide](/img/structure/B2771810.png)
![2-[(2R,4R)-4-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid](/img/structure/B2771812.png)
![1-(2-Methoxyphenyl)-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea](/img/structure/B2771815.png)
![2-(2-((3,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2771818.png)

![3-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2771821.png)

![N-[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]prop-2-enamide](/img/structure/B2771823.png)

